molecular formula C8H12Cl2F3N3 B2476770 2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride CAS No. 2126162-06-7

2-(1-Hydrazinylethyl)-5-(trifluoromethyl)pyridine dihydrochloride

Cat. No. B2476770
CAS RN: 2126162-06-7
M. Wt: 278.1
InChI Key: YEFHNJDMURYBIE-UHFFFAOYSA-N
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Description

“2-(1-Hydrazinylethyl)pyridine” is a chemical compound with the molecular formula C7H11N3 . It’s important to note that the addition of “5-(trifluoromethyl)” and “dihydrochloride” would alter the properties of this compound .


Molecular Structure Analysis

The molecular structure of “2-(1-Hydrazinylethyl)pyridine” would consist of a pyridine ring with an ethyl chain attached, which in turn is attached to a hydrazine group . The addition of a “5-(trifluoromethyl)” group would add a trifluoromethyl group to the 5-position on the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Hydrazinylethyl)pyridine” would be influenced by its molecular structure . The addition of a “5-(trifluoromethyl)” group and “dihydrochloride” would likely alter these properties .

Scientific Research Applications

1. Synthesis and Structural Characterization

The behavior of related pyridine derivatives, such as 5-trifluoromethyl-pyridine-2-thione, toward molecular iodine has been studied, leading to the formation of complexes with potential relevance in medicinal chemistry (Chernov'yants et al., 2011).

2. Molecular Docking and Antimicrobial Activity

Novel pyridine derivatives, starting from similar structures, have shown promise in molecular docking screenings toward GlcN-6-P synthase as the target protein, indicating potential in drug development and antimicrobial applications (Flefel et al., 2018).

3. Antifungal Activity

Derivatives synthesized from similar pyridine compounds have exhibited weak antifungal activity, suggesting a potential application in developing antifungal agents (Yang et al., 2015).

4. Application in Pesticides Synthesis

The pyridine derivative 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to the compound , is widely used in synthesizing pesticides, indicating potential agricultural applications (Xin-xin, 2006).

5. Crystal Structure Analysis

Studies on related pyridine compounds with trifluoromethyl substituents have focused on understanding their crystal structures, which is critical for designing drugs and understanding molecular interactions (Ye & Tanski, 2020).

6. Novel Synthetic Methodologies

Novel synthesis methods for derivatives of similar pyridine compounds have been developed, enhancing the efficiency of producing these compounds for various applications (Kumar et al., 2015).

7. Anticancer Activity Evaluation

Some pyridine derivatives have been synthesized and evaluated for their potential anticancer activity, suggesting that similar compounds may also have applications in cancer research (Mehvish & Kumar, 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially have applications in various fields depending on its properties .

Future Directions

The future directions for research into this compound would likely depend on its properties and potential applications. It could have potential uses in various fields, including medicinal chemistry, materials science, and more .

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]ethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.2ClH/c1-5(14-12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5,14H,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFHNJDMURYBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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